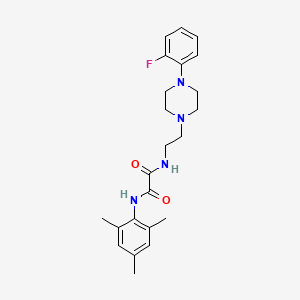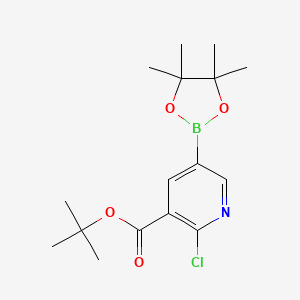
3-t-Butoxycarbonyl-2-chloropyridine-5-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-t-Butoxycarbonyl-2-chloropyridine-5-boronic acid pinacol ester is a chemical compound with the CAS Number: 1839059-86-7 . Its IUPAC name is tert-butyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate . It has a molecular weight of 339.63 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C16H23BClNO4/c1-14(2,3)21-13(20)11-8-10(9-19-12(11)18)17-22-15(4,5)16(6,7)23-17/h8-9H,1-7H3 .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the use of organoboron reagents, such as the one , and it’s characterized by mild and functional group tolerant reaction conditions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 339.63 . It is recommended to be stored in a refrigerated environment .Scientific Research Applications
Synthesis Techniques
The tert-butyl esters, including 3-t-Butoxycarbonyl-2-chloropyridine-5-boronic acid pinacol ester, can be synthesized from boronic acids or boronic acid pinacol esters using palladium acetate and triphenylphosphine as a catalyst system. This method is capable of producing yields up to 94% and is applicable to a range of substrates including benzenes, pyridines, and quinolines (Li et al., 2014).
Analytical Challenges and Solutions
Pinacolboronate esters, such as this compound, are commonly used in Suzuki coupling reactions for the synthesis of complex molecules. Their analysis poses unique challenges due to their facile hydrolysis to corresponding boronic acids, which are nonvolatile and poorly soluble in organic solvents. Unconventional approaches, like using highly basic mobile phases in reversed-phase mode, are necessary for their stabilization and analysis (Zhong et al., 2012).
Applications in Catalysis
Mesoporous organosilica grafted palladium(II) catalysts have been used for synthesizing tertiary butyl esters, including this compound, via tert-butoxycarbonylation of boronic acid derivatives. These catalysts have shown high stability and can be reused multiple times without significant decrease in activity (Ghosh et al., 2015).
Fluorescence Applications
A study on the exciplex formation between a pyridinium boronic acid and phenyl group connected via a propylene linker showed that addition of pinacol affords a cyclic boronate ester with enhanced Lewis acidity. This results in a four-fold fluorescence enhancement, indicating potential applications in molecular sensors and fluorescence studies (Huang et al., 2010).
Polymerization Processes
The Suzuki-Miyaura coupling polymerization of dibromoarene and arylenediboronic acid (ester), including compounds like this compound, has been reported. This process leads to the formation of high-molecular-weight π-conjugated polymer with boronic acid (ester) moieties, demonstrating its relevance in advanced polymer synthesis (Nojima et al., 2016).
Future Directions
The development of more efficient and versatile methods for the synthesis and deboronation of pinacol boronic esters, including 3-t-Butoxycarbonyl-2-chloropyridine-5-boronic acid pinacol ester, is a promising area of research. These compounds are valuable building blocks in organic synthesis, and their potential applications are vast .
Mechanism of Action
Target of Action
It’s known that boronic acids and their derivatives are often used in the suzuki-miyaura cross-coupling reactions . This suggests that the compound might interact with palladium catalysts and other organic groups in these reactions.
Mode of Action
The compound, also known as “tert-Butyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate”, likely participates in the Suzuki–Miyaura (SM) coupling reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki-miyaura coupling reaction, in which this compound likely participates, is a key process in the synthesis of various biologically active compounds . Therefore, it can be inferred that the compound might indirectly influence the biochemical pathways associated with these active compounds.
Pharmacokinetics
It’s known that the kinetics of boronic pinacol esters, a class of compounds to which this compound belongs, are influenced by the substituents in the aromatic ring and the ph of the environment . These factors can significantly impact the rate of reaction and, consequently, the bioavailability of the compound .
Result of Action
Given its potential role in the suzuki-miyaura coupling reaction, it can be inferred that the compound might contribute to the formation of new carbon-carbon bonds, thereby enabling the synthesis of various biologically active compounds .
Action Environment
The action, efficacy, and stability of “3-t-Butoxycarbonyl-2-chloropyridine-5-boronic acid pinacol ester” are influenced by environmental factors such as pH. For instance, the rate of reaction of boronic pinacol esters is considerably accelerated at physiological pH . Therefore, the compound’s action might be more efficient in environments with a pH close to physiological conditions .
properties
IUPAC Name |
tert-butyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BClNO4/c1-14(2,3)21-13(20)11-8-10(9-19-12(11)18)17-22-15(4,5)16(6,7)23-17/h8-9H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWOCEFRPBMXRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)Cl)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

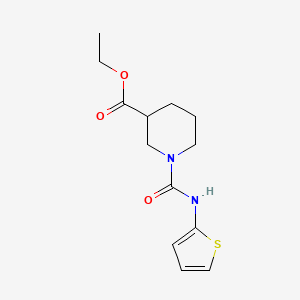
![1-methyl-5-[(4-methylphenoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2417630.png)
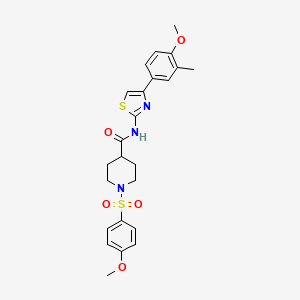
![Ethyl 2-(2-chloroacetyl)-3-[(4-ethoxyphenyl)amino]but-2-enoate](/img/structure/B2417632.png)
![Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2417633.png)
![N-(2-ethoxyphenyl)-2-(3'-(3-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2417634.png)


![3-(4-Bromophenyl)-N-[cyano(oxolan-3-YL)methyl]propanamide](/img/structure/B2417641.png)

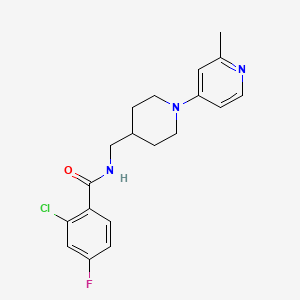
![(2S)-2-[(5-ethyl-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B2417645.png)

